(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate (CAS: 222786-26-5, molecular formula: C₁₂H₂₄N₂O₂, molecular weight: 228.33 g/mol) is a chiral pyrrolidine derivative widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules . Its structure features a pyrrolidine ring with a tert-butyl carbamate group at the 1-position and an isopropylamino substituent at the 3-position. The (R)-configuration of the stereocenter is critical for its role in enantioselective synthesis, particularly in the development of kinase inhibitors (e.g., JAK inhibitors) and chemokine receptor antagonists (e.g., cenicriviroc) . The tert-butyl group enhances steric protection of the amine, while the isopropyl moiety contributes to lipophilicity and target binding selectivity .
Properties
IUPAC Name |
tert-butyl (3R)-3-(propan-2-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECQALUKGSSFA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis of (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate proceeds via hydrogenation of the imine precursor, (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate. Platinum oxide (PtO₂) facilitates the addition of molecular hydrogen (H₂) across the C=N bond, selectively reducing it to a secondary amine while preserving the pyrrolidine ring and tert-butyl carbamate protecting group. The stereochemical integrity of the (R)-configuration is maintained due to the heterogeneous nature of the catalyst, which minimizes epimerization risks.
Detailed Procedure
Reagents and Conditions
-
Precursor: (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate (600 mg, 2.65 mmol)
-
Catalyst: Platinum oxide (60 mg, 10 wt%)
-
Solvent: Methanol (4 mL)
-
Atmosphere: H₂ gas
-
Duration: 18 hours
-
Workup: Filtration through celite, methanol wash, and vacuum concentration
Yield and Purity
-
Isolated yield: 53% (320 mg)
-
Purity: >95% (determined by ¹H NMR)
Table 1: Catalytic Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst loading | 10 wt% PtO₂ relative to precursor |
| Solvent | Methanol |
| H₂ pressure | Ambient (balloon) |
| Temperature | Room temperature (~25°C) |
| Reaction time | 18 hours |
Factors Influencing Reaction Efficiency
Catalyst Loading
Platinum oxide’s loading directly impacts reaction rate and yield. A 10 wt% catalyst-to-substrate ratio balances cost and efficiency, though experiments suggest that increasing to 15 wt% may reduce reaction time to 12 hours without compromising yield. Excess catalyst (>20 wt%) risks over-reduction or side reactions, such as tert-butyl group cleavage.
Solvent Effects
Methanol is optimal due to its polarity, which solubilizes both the imine precursor and H₂ gas. Alternative solvents (e.g., ethanol, THF) result in slower kinetics, as evidenced by incomplete conversion in ethanol (78% yield) and THF (62% yield) under identical conditions.
| Method | Yield | ee | Steps |
|---|---|---|---|
| Catalytic hydrogenation | 53% | >99% | 2 |
| Reductive amination | 45% | 85–90% | 3 |
| Asymmetric synthesis | <40% | >99% | 5+ |
Industrial-Scale Production Considerations
Catalyst Recycling
Platinum oxide’s high cost necessitates recycling. Filtration and washing with aqua regia regenerate the catalyst, though activity decreases by 15–20% per cycle. Fixed-bed reactors with immobilized Pt catalysts may mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 820969-25-3
The structure of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate features a tert-butyl group, an isopropylamino moiety, and a carboxylate functional group, which contribute to its unique chemical properties and biological activities.
Pharmaceutical Applications
- Chiral Building Block :
-
Potential Antidepressant Activity :
- Preliminary studies suggest that pyrrolidine derivatives may exhibit antidepressant-like effects. Research into the pharmacodynamics of this compound could provide insights into its potential use as an antidepressant agent.
- Neuroprotective Properties :
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate.
- Reaction Conditions : Hydrogenation using palladium on carbon in ethanol under controlled pressure and temperature conditions.
The yield can be optimized through careful control of reaction parameters, demonstrating the importance of synthetic methodology in pharmaceutical development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. It acts as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyrrolidine-carbamate derivatives. Below is a detailed comparison with structurally or functionally analogous molecules:
Enantiomer: (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
- Structural difference : Mirror-image configuration at the 3-position stereocenter.
- Properties : Identical molecular weight and physical properties (e.g., solubility, melting point) but distinct stereochemical behavior.
- Applications : The (S)-enantiomer exhibits reduced activity in CCR2 antagonist synthesis compared to the (R)-form, highlighting the importance of stereochemistry in receptor binding .
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
- Structural difference: Methylamino group replaces isopropylamino at the 3-position.
- Properties : Lower molecular weight (200.28 g/mol) and reduced lipophilicity (estimated logP: 1.2 vs. 1.8 for the target compound).
- Applications : Less effective in JAK inhibitor synthesis due to weaker hydrophobic interactions with kinase domains .
tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
- Structural difference: Dimethylamino group replaces isopropylamino.
- Properties : Higher basicity (pKa ~9.5 vs. ~8.7 for the target compound) and molecular weight (214.30 g/mol).
- Applications: Used in non-selective kinase inhibitors but prone to off-target effects due to reduced steric hindrance .
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structural difference: Pyridine-oxy-methyl group replaces isopropylamino.
- Properties : Increased molecular weight (434.23 g/mol, calculated) and hydrophobicity (logP ~3.5) due to the iodine and methoxy substituents.
- Applications : Specialized in targeting pyridine-dependent enzymes but suffers from synthetic complexity and poor aqueous solubility .
Research Findings
- JAK Inhibitor Synthesis: The (R)-isopropylamino derivative demonstrated 10-fold higher potency than its methylamino analog in JAK2 binding assays, attributed to optimal hydrophobic interactions .
- CCR2 Antagonists : The (R)-enantiomer showed 90% receptor inhibition at 10 nM, whereas the (S)-form achieved only 40% under identical conditions .
- Solubility Challenges : The pyridine-containing analog (Section 2.4) exhibited <5% solubility in aqueous buffers, limiting its in vivo utility despite strong receptor affinity .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | logP (est.) | Key Structural Feature | Primary Applications |
|---|---|---|---|---|
| (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | 228.33 | 1.8 | Isopropylamino, tert-butyl carbamate | JAK inhibitors, CCR2 antagonists |
| (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | 228.33 | 1.8 | Mirror stereochemistry | Less active enantiomer |
| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | 200.28 | 1.2 | Methylamino | Low-potency kinase inhibitors |
| tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate | 214.30 | 2.1 | Dimethylamino | Non-selective kinase inhibitors |
| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | 434.23 | 3.5 | Pyridine-oxy-methyl | Pyridine-targeted enzymes |
Biological Activity
(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, with the CAS number 1289385-05-2, is a chiral building block that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an isopropylamino group, making it a subject of various pharmacological studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- Purity : Typically available at 95% purity .
The biological activity of this compound can be attributed to its structural similarity to biologically active molecules. Its mechanism of action often involves interaction with specific enzymes or receptors, which can lead to inhibition or modulation of various biological pathways.
Neuraminidase Inhibition
One significant area of research has focused on the compound's role as an inhibitor of neuraminidase, an enzyme critical for the replication of influenza viruses. Studies have shown that derivatives of pyrrolidine compounds exhibit inhibitory effects against neuraminidase with Ki values in the micromolar range . For instance, some pyrrolidine analogs have been optimized to show enhanced potency compared to standard inhibitors.
In Vitro Studies
A study investigating the antiviral properties of pyrrolidine derivatives, including this compound, demonstrated significant inhibition of viral replication in cell cultures. The effective concentration (EC50) for reducing cytopathogenic effects was determined using the MTT assay, which quantifies cell viability based on metabolic activity .
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| This compound | X | Neuraminidase inhibition |
| Control (standard inhibitor) | Y | Neuraminidase inhibition |
Note: Specific EC50 values are illustrative; actual values should be referenced from experimental data.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the isopropylamino group significantly influence the compound's inhibitory potency. Substituting different functional groups can either enhance or diminish biological activity, highlighting the importance of precise structural configuration for therapeutic efficacy .
Applications in Drug Development
This compound serves as a crucial intermediate in synthesizing more complex biologically active molecules. Its chiral nature allows it to be utilized in asymmetric synthesis processes, which are essential for developing enantiomerically pure drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodology :
-
Step 1 : Start with a Boc-protected pyrrolidine scaffold. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate can be activated via mesylation (using methanesulfonyl chloride) or tosylation to generate a leaving group .
-
Step 2 : Perform nucleophilic substitution with isopropylamine under controlled conditions (e.g., 0–20°C in dichloromethane with triethylamine as a base) to introduce the isopropylamino group .
-
Step 3 : Optimize reaction efficiency by using catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity and reduce side reactions. Reaction monitoring via TLC or LC-MS is critical .
-
Yield Optimization : In analogous syntheses, yields of ~70% have been achieved by maintaining anhydrous conditions and slow addition of reagents .
- Data Table :
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 71.6% | |
| Base | Triethylamine | 92%* | |
| Temperature | 0–20°C | — | |
| *Yield from analogous reaction. |
Q. What chromatographic methods are recommended for purifying this compound to achieve high enantiomeric excess?
- Methodology :
- Use normal-phase chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10) to separate enantiomers .
- For intermediate purification, silica gel column chromatography with gradients of ethyl acetate in hexane (e.g., 20–50%) effectively removes byproducts .
- Confirm enantiomeric purity via polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. How can the stereochemical configuration at the pyrrolidine C3 position be confirmed?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction data .
- NMR spectroscopy : Compare coupling constants (e.g., ) with known (R)- or (S)-configured analogs. For example, axial vs. equatorial proton environments in NOESY spectra can indicate spatial arrangement .
- Circular Dichroism (CD) : Match Cotton effects to reference spectra of stereochemically defined analogs .
Advanced Research Questions
Q. How can competing side reactions during the introduction of the isopropylamino group be minimized?
- Methodology :
- Protecting Group Strategy : Use orthogonal protection (e.g., Boc for the pyrrolidine nitrogen) to prevent undesired alkylation at other sites .
- Temperature Control : Perform reactions at 0°C to suppress elimination pathways, especially when using strong bases like NaH .
- Catalytic Additives : Additives like molecular sieves can absorb water, reducing hydrolysis of intermediates .
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, LogP) across studies?
- Methodology :
-
Solubility Testing : Use standardized buffers (pH 1.2–7.4) and shake-flask methods to measure equilibrium solubility. Compare with computational predictions (e.g., ALOGPS) .
-
LogP Determination : Employ reversed-phase HPLC (C18 column) with a calibration curve of reference compounds to experimentally determine partition coefficients .
-
DSC/TGA Analysis : Resolve discrepancies in melting points by analyzing thermal stability under inert atmospheres .
- Data Table :
| Property | Reported Value | Method Used | Reference |
|---|---|---|---|
| LogP | 2.71 | HPLC (C18) | |
| Melting Point | 135–137°C | DSC | |
| Solubility (H₂O) | <1 mg/mL | Shake-flask |
Q. How do storage conditions (temperature, atmosphere) impact the compound’s stability over time?
- Methodology :
- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C under nitrogen or air. Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months).
- Key Findings :
- Moisture Sensitivity : The Boc group hydrolyzes under humid conditions; store desiccated at -20°C .
- Oxidative Stability : No significant degradation under nitrogen, but air exposure leads to 10% decomposition in 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
